Anisodamine Hydrobromide in Septic Shock: A Deep Dive into its Mechanism of Action
Anisodamine Hydrobromide in Septic Shock: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Anisodamine hydrobromide, a derivative of the naturally occurring belladonna alkaloid, has been utilized in China for decades in the management of circulatory disorders, most notably septic shock.[1][2] While its clinical application has a long history, a comprehensive understanding of its multifaceted mechanism of action is crucial for its potential development and broader application in critical care medicine. This technical guide synthesizes the current knowledge on the core mechanisms by which anisodamine hydrobromide exerts its therapeutic effects in septic shock, with a focus on its anti-inflammatory, microcirculatory, and cellular signaling effects.
Core Mechanism: The Cholinergic Anti-Inflammatory Pathway
A pivotal aspect of anisodamine's action in septic shock lies in its interaction with the cholinergic nervous system, specifically the cholinergic anti-inflammatory pathway.[1][3] This pathway represents a crucial link between the nervous and immune systems in regulating inflammation.
Muscarinic Antagonism and α7nAChR Activation:
Anisodamine is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][4] In the context of septic shock, this antagonism is thought to be beneficial. By blocking mAChRs, anisodamine leads to an increased local concentration of acetylcholine (ACh). This surplus ACh is then available to bind to and activate the α7 nicotinic acetylcholine receptor (α7nAChR) on immune cells, particularly macrophages.[1][3]
Activation of the α7nAChR is the cornerstone of the cholinergic anti-inflammatory pathway. This activation triggers a downstream signaling cascade that ultimately inhibits the production and release of pro-inflammatory cytokines, which are key mediators of the systemic inflammatory response characteristic of sepsis.[1]
Attenuation of the Inflammatory Cascade
Septic shock is characterized by a dysregulated and excessive inflammatory response. Anisodamine has been shown to modulate this response through multiple mechanisms beyond the cholinergic anti-inflammatory pathway.
Inhibition of the NF-κB Pathway:
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[1] Studies have demonstrated that anisodamine can inhibit the activation of the NF-κB pathway.[1][5] This inhibition is likely a downstream effect of α7nAChR activation, although direct effects on NF-κB components cannot be ruled out. By suppressing NF-κB, anisodamine effectively dampens the production of key inflammatory mediators.[6]
Modulation of Other Inflammatory Pathways:
Research suggests that anisodamine may also influence other inflammatory signaling cascades. For instance, it has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune response involved in the production of IL-1β.[6] Furthermore, some studies indicate an interaction with the PI3K/Akt pathway, which is involved in cell survival and inflammation.[6][7]
Improvement of Microcirculation
A hallmark of septic shock is profound microcirculatory dysfunction, leading to tissue hypoxia and organ failure.[8][9] Anisodamine has long been recognized for its ability to improve microcirculatory blood flow.[1][2][8]
Vasodilation and Endothelial Protection:
Anisodamine is believed to induce vasodilation, thereby improving blood flow through constricted microvessels.[2] This effect may be mediated by its indirect antagonism of α-adrenergic receptors and its ability to relieve vasospasm.[5][8]
Furthermore, anisodamine appears to protect the vascular endothelium. It has been shown to counteract the effects of lipopolysaccharide (LPS) on endothelial cells, inhibiting the expression of pro-thrombotic molecules like tissue factor and plasminogen activator inhibitor-1.[1] It may also preserve the endothelial glycocalyx, a crucial component for maintaining vascular barrier integrity.[5][9]
Inhibition of Platelet and Leukocyte Aggregation:
Anisodamine has been reported to inhibit the aggregation of platelets and granulocytes, as well as the synthesis of thromboxane.[5][8] This anti-platelet and anti-leukocyte activity helps to prevent the formation of microthrombi and reduces leukocyte adhesion to the endothelium, further improving microcirculatory perfusion.[10]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of anisodamine hydrobromide in septic shock.
Table 1: Effects of Anisodamine on Hemodynamic Parameters in Animal Models of Septic Shock
| Parameter | Animal Model | Anisodamine Dose | Outcome | Reference |
| Mean Arterial Pressure (MAP) | LPS-induced septic shock rats | 10 mg/kg, IV | Significantly antagonized the LPS-induced drop in MAP. | [4] |
| Mean Arterial Pressure (MAP) | LPS-induced septic shock rats | Not specified | Significantly increased MAP at 24h compared to the LPS group. | [11] |
| Heart Rate (HR) | LPS-induced septic shock rats | Not specified | Significantly reduced the LPS-induced increase in HR at 24h. | [11] |
| Microcirculatory Blood Flow Velocity | LPS-induced septic shock rats | Not specified | Restored the velocity of microcirculatory blood flow. | [12] |
Table 2: Effects of Anisodamine on Inflammatory Cytokines in Animal Models of Septic Shock
| Cytokine | Animal Model | Anisodamine Dose | Outcome | Reference |
| TNF-α | LPS-induced septic shock rats | 10 mg/kg, IV | Significantly antagonized the LPS-induced increase in TNF-α. | [4] |
| IL-1β | LPS-induced septic shock rats | 10 mg/kg, IV | Significantly antagonized the LPS-induced increase in IL-1β. | [4] |
| TNF-α | LPS-induced septic shock rats | Not specified | Suppressed the LPS-induced release of TNF-α. | [12] |
| IL-6 | LPS-induced septic shock rats | Not specified | Suppressed the LPS-induced release of IL-6. | [12] |
| TNF-α | Cecal ligation and puncture (CLP) septic rats | 5.4 mg/kg | Reduced plasma TNF-α levels. | [13] |
| IL-6 | Cecal ligation and puncture (CLP) septic rats | 5.4 mg/kg | Reduced plasma IL-6 levels. | [13] |
Table 3: Clinical Outcomes from a Multicenter Randomized Controlled Trial of Anisodamine in Septic Shock
| Outcome | Anisodamine Group (n=203) | Control Group (n=201) | p-value | Reference |
| 28-day Mortality | Lower than control | Higher than Anisodamine group | Not specified | [9][14] |
| 7-day Mortality | Significantly lower | Significantly higher | Statistically significant | [9] |
| Hospital Mortality | Significantly lower | Significantly higher | Statistically significant | [9] |
| Vasopressor-free days within 7 days | Longer | Shorter | Statistically significant | [8][9] |
Experimental Protocols
LPS-Induced Septic Shock in Rats:
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Animal Model: Sprague-Dawley rats are commonly used.
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Induction of Sepsis: Lipopolysaccharide (LPS) from E. coli is administered intravenously (IV) at a dose of 15 mg/kg to induce septic shock.[4]
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Anisodamine Administration: Anisodamine hydrobromide is administered intravenously at a dose of 10 mg/kg.[4] In some protocols, a selective α7nAChR antagonist like methyllycaconitine (10 mg/kg, intraperitoneally) is given prior to anisodamine to confirm the involvement of this receptor.[4]
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Monitoring: Mean arterial pressure is continuously monitored. Blood samples are collected to measure cytokine levels (e.g., TNF-α, IL-1β) using ELISA.[4]
Cecal Ligation and Puncture (CLP) Sepsis Model in Rats:
-
Animal Model: Sprague-Dawley rats are utilized.
-
Induction of Sepsis: A midline laparotomy is performed under anesthesia. The cecum is ligated below the ileocecal valve and punctured with a needle to induce polymicrobial sepsis.
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Anisodamine Administration: Anisodamine hydrobromide is administered at varying doses (e.g., 1.8, 3.6, and 5.4 mg/kg) to septic rats.[13]
-
Analysis: Plasma levels of inflammatory cytokines (TNF-α, IL-6) and markers of oxidative stress (e.g., superoxide dismutase, malondialdehyde) are measured.[13]
Multicenter Randomized Controlled Trial in Humans:
-
Study Population: Critically ill adult patients with a diagnosis of septic shock.[9][14]
-
Intervention: Patients in the treatment group receive anisodamine hydrobromide in addition to standard care. A typical dosing regimen involves a loading dose followed by a continuous infusion.[9][15] For example, a bolus of 10 mg followed by an infusion of 0.1 to 0.5 mg/kg/h.[15][16]
-
Control: The control group receives standard care for septic shock without anisodamine.[9][14]
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Endpoints: The primary endpoint is often 28-day mortality.[9][14] Secondary endpoints include 7-day mortality, hospital mortality, vasopressor-free days, and lactate clearance.[8][9][14]
Conclusion
The mechanism of action of anisodamine hydrobromide in septic shock is complex and multifaceted, involving a combination of anti-inflammatory, microcirculatory, and cellular signaling effects. Its ability to modulate the cholinergic anti-inflammatory pathway via α7nAChR activation appears to be a central component of its therapeutic benefit. By attenuating the systemic inflammatory response, improving microcirculatory perfusion, and protecting the vascular endothelium, anisodamine addresses several key pathophysiological processes in septic shock. While further large-scale clinical trials are warranted to confirm its efficacy and optimize its use, the existing body of evidence provides a strong rationale for its consideration as an adjunctive therapy in the management of this life-threatening condition.[14]
References
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- 6. Ameliorative effect of anisodamine (654-1/654-2) against myocardial dysfunction induced by septic shock via the NF-κB/NLRP-3 or the PI3K-AKT/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Protective effect of anisodamine hydrobromide on lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and anisodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock (ACIdoSIS study): study protocol for randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock (ACIdoSIS study): study protocol for randomized controlled trial - Zhang - Annals of Translational Medicine [atm.amegroups.org]
